molecular formula C18H16F3N3O B2827533 5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-70-4

5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2827533
CAS No.: 860789-70-4
M. Wt: 347.341
InChI Key: MOQSLVSBRAZRMA-UHFFFAOYSA-N
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Description

5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazolones. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the lipophilicity, metabolic stability, and bioavailability of the compound, making it a valuable entity in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, including the formation of the triazolone ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of 4-methylbenzylamine with 3-(trifluoromethyl)benzaldehyde to form an imine intermediate. This intermediate is then cyclized with hydrazine hydrate to form the triazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolones with different functional groups.

Scientific Research Applications

5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylphenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

The presence of the trifluoromethyl group in 5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one distinguishes it from other similar compounds. This group significantly enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable entity in various applications. Additionally, the specific substitution pattern on the triazolone ring contributes to its unique chemical and biological properties.

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-12-6-8-16(9-7-12)24-13(2)22-23(17(24)25)11-14-4-3-5-15(10-14)18(19,20)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSLVSBRAZRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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